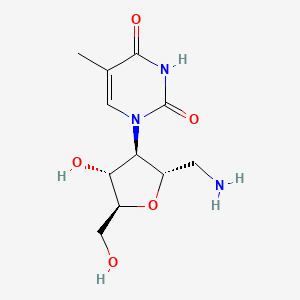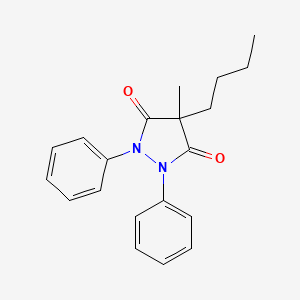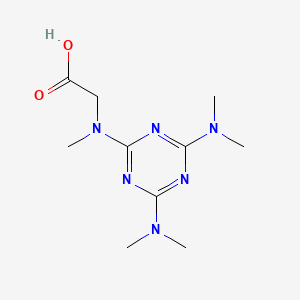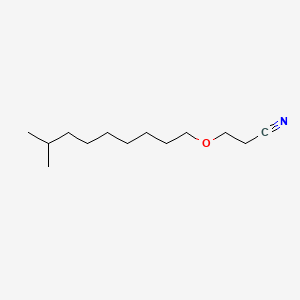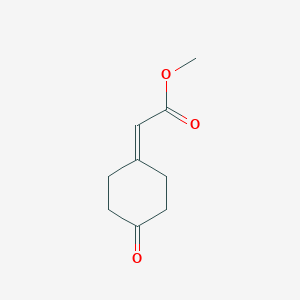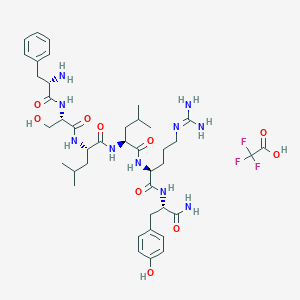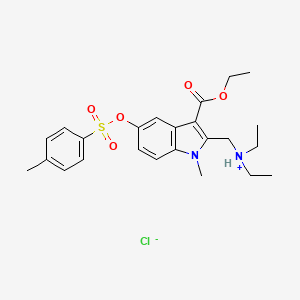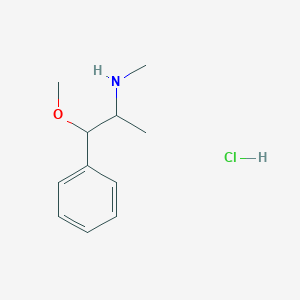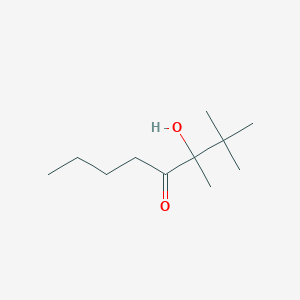
3-Hydroxy-2,2,3-trimethyloctan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2,3-trimethyloctan-4-one is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is known for its unique structure, which includes a hydroxyl group and a ketone group on a branched carbon chain. This compound is used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,2,3-trimethyloctan-4-one can be synthesized through several synthetic routes. One common method involves the use of a three-necked flask equipped with an overhead mechanical stirrer, a Claisen adapter containing a low-temperature thermometer, and a no-air stopper . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-2,2,3-trimethyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and ketone functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2,3-trimethyloctan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2,3-trimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a significant role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2,2,3-trimethyloctan-4-one can be compared with other similar compounds, such as 4-hydroxy-2,2,3-trimethyloctan-4-one and 3-hydroxy-2,2,4-trimethyloctan-4-one . These compounds share similar structural features but differ in the position of the hydroxyl and ketone groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, making it suitable for particular chemical and industrial applications.
Eigenschaften
CAS-Nummer |
85083-71-2 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-hydroxy-2,2,3-trimethyloctan-4-one |
InChI |
InChI=1S/C11H22O2/c1-6-7-8-9(12)11(5,13)10(2,3)4/h13H,6-8H2,1-5H3 |
InChI-Schlüssel |
AUTKHDMDXOJGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(C)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


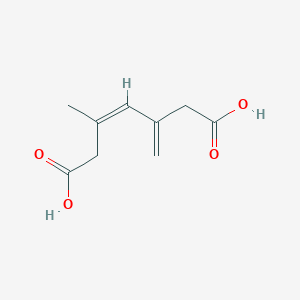
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
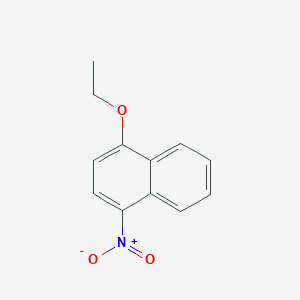


![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
